molecular formula C10H7NO2S B1358335 4-(Pyridin-3-yl)thiophene-2-carboxylic acid CAS No. 278803-22-8

4-(Pyridin-3-yl)thiophene-2-carboxylic acid

Cat. No. B1358335
CAS RN: 278803-22-8
M. Wt: 205.23 g/mol
InChI Key: OVZIRHVCQHQBML-UHFFFAOYSA-N
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Description

“4-(Pyridin-3-yl)thiophene-2-carboxylic acid” is a thiophenecarboxylic acid . It has been identified as an anticoronaviral agent .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported . This methodology has been shown to be robust, with ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized .


Molecular Structure Analysis

The molecular structure of “4-(Pyridin-3-yl)thiophene-2-carboxylic acid” is C10H7NO2S . The molecular weight is 205.23 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Pyridin-3-yl)thiophene-2-carboxylic acid” include a molecular weight of 205.23 g/mol . The compound is a solid . The InChI string is InChI=1S/C10H7NO2S/c12-10(9-4-2-6-14-9)13-8-3-1-5-11-7-8/h1-7H .

Scientific Research Applications

Biologically Active Compounds

Thiophene-based analogs, such as “4-(Pyridin-3-yl)thiophene-2-carboxylic acid”, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Medicinal Chemistry

Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This makes “4-(Pyridin-3-yl)thiophene-2-carboxylic acid” a potential candidate for the development of new organic semiconductors.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . The unique properties of “4-(Pyridin-3-yl)thiophene-2-carboxylic acid” could potentially enhance the performance of OLEDs.

Dye-Sensitized Solar Cells

Pyridine-based dyes, which can include “4-(Pyridin-3-yl)thiophene-2-carboxylic acid”, have been studied for their potential use in dye-sensitized solar cells . These dyes have been designed using pyridine derivatives as a donor group and thienothiophene as a π-spacer group .

Organic Electronic Devices

Compounds with limited solubility in common organic solvents, such as “4-(Pyridin-3-yl)thiophene-2-carboxylic acid”, are promising candidates for organic electronic devices prepared by vapor evaporation .

Coupling Reactions and Olefinations

Thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations . This suggests that “4-(Pyridin-3-yl)thiophene-2-carboxylic acid” could also be a useful substrate in these reactions.

Nuclear Research

Some compounds have been found to induce various nuclear features such as chromatin fragmentation and condensation . This suggests that “4-(Pyridin-3-yl)thiophene-2-carboxylic acid” could potentially be used in nuclear research.

properties

IUPAC Name

4-pyridin-3-ylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)9-4-8(6-14-9)7-2-1-3-11-5-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZIRHVCQHQBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501265094
Record name 4-(3-Pyridinyl)-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

278803-22-8
Record name 4-(3-Pyridinyl)-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=278803-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Pyridinyl)-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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